molecular formula C14H17F2NO4 B063328 N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine CAS No. 174691-78-2

N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine

Cat. No.: B063328
CAS No.: 174691-78-2
M. Wt: 301.29 g/mol
InChI Key: JNELGIOSRKVOJY-UHFFFAOYSA-N
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Description

N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine is a protected non-natural amino acid building block of significant value in synthetic organic chemistry and peptide research. This compound features a tert-butoxycarbonyl (Boc) group, a base-labile protecting group that ensures orthogonality in complex solid-phase and solution-phase peptide synthesis strategies. The 2,4-difluorophenyl side chain introduces unique electronic and steric properties, making it a critical precursor for incorporating the non-canonical amino acid 2,4-difluorophenylalanine into engineered peptides and peptidomimetics. Researchers utilize this derivative to systematically study the effects of fluorination on peptide structure, bioavailability, and metabolic stability. The presence of fluorine atoms can significantly enhance membrane permeability, improve proteolytic resistance, and modulate the conformational dynamics of the resulting bioactive compounds. Consequently, this building block is indispensable in the development of novel therapeutic candidates, enzyme inhibitors, and molecular probes, particularly in the fields of medicinal chemistry and chemical biology. The high purity of our product ensures reliable and reproducible results in your most demanding synthetic applications. Proper storage at -20°C is recommended to maintain the integrity of the acid-sensitive Boc protecting group over extended periods.

Properties

IUPAC Name

3-(2,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNELGIOSRKVOJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585607
Record name N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174691-78-2
Record name N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Fluorination of Phenylalanine Derivatives

Fluorination of phenylalanine precursors is a common approach. Electrophilic fluorination using Selectfluor or DAST (diethylaminosulfur trifluoride) introduces fluorine atoms at the 2- and 4-positions of the aromatic ring. For example:

  • Starting material : L-Phenylalanine methyl ester is treated with DAST in anhydrous dichloromethane at -20°C for 12 hours, achieving 65–70% difluorination.

  • Challenges : Over-fluorination and racemization are mitigated by controlled stoichiometry (2.2 eq. DAST) and low temperatures.

Building-Block Synthesis with Fluorinated Aromatic Rings

An alternative route employs pre-fluorinated benzaldehyde derivatives in Strecker amino acid synthesis :

  • 2,4-Difluorobenzaldehyde reacts with ammonium chloride and potassium cyanide to form α-amino nitrile.

  • Hydrolysis with HCl yields 2,4-difluorophenylalanine.
    Yield : 58–62% after recrystallization.

Boc Protection of 2,4-Difluorophenylalanine

Reaction Conditions for tert-Butoxycarbonyl (Boc) Group Introduction

The amine group of 2,4-difluorophenylalanine is protected using Boc anhydride (di-tert-butyl dicarbonate):

  • Solvent : Tetrahydrofuran (THF) or dioxane.

  • Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).

  • Procedure :

    • Dissolve 2,4-diF-Phe (1 eq.) in THF, add TEA (2.5 eq.), and Boc anhydride (1.2 eq.).

    • Stir at 25°C for 6 hours.

  • Workup : Extract with ethyl acetate, wash with 5% citric acid, and dry over Na₂SO₄.

  • Yield : 85–90%.

Racemization Control

  • Low-temperature conditions (0–5°C) and short reaction times (<8 hours) prevent racemization, preserving enantiomeric excess (>99%).

  • Monitoring : HPLC with chiral columns (e.g., Chiralpak IC) confirms optical purity.

Purification and Characterization

Crystallization and Chromatography

  • Crystallization : Boc-2,4-diF-Phe is purified via recrystallization from ethyl acetate/hexane (1:3 v/v), achieving 98.5% purity.

  • Column Chromatography : Silica gel (230–400 mesh) with CH₂Cl₂:MeOH (95:5) removes residual reagents.

Analytical Data

Parameter Value Method
Melting Point112–114°CDifferential Scanning Calorimetry
[α]D²⁵+23.5° (c = 1, MeOH)Polarimetry
¹H NMR (400 MHz, DMSO)δ 1.38 (s, 9H, Boc), 7.12–7.25 (m, 2H)Bruker Avance III
HPLC Purity99.6%C18 column, 0.1% TFA

Scalable Production and Industrial Adaptations

Pilot-Scale Synthesis

  • Patent Method :

    • React 4-iodophenylalanine with n-butyllithium and BF₃·OEt₂ at -80°C, followed by Boc protection.

    • Throughput : 25.8 g per batch (65.1% yield).

  • Cost Efficiency : Use of commercial Boc anhydride reduces raw material costs by 30% compared to custom reagents.

Applications in Peptide Synthesis and Drug Development

Role in Solid-Phase Peptide Synthesis (SPPS)

  • Boc-2,4-diF-Phe enables incorporation of fluorinated residues into peptides, enhancing metabolic stability and binding affinity.

  • Case Study : Synthesis of fluorinated ACE inhibitors showed 40% longer plasma half-life compared to non-fluorinated analogs.

Boron Neutron Capture Therapy (BNCT)

  • Patent Insight : Fluorinated Boc-protected phenylalanine derivatives serve as intermediates for boronated amino acids used in cancer therapy.

  • Isotopic Purity : >98% ¹⁰B enrichment achieved via optimized boronation .

Chemical Reactions Analysis

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) : N-(Boc)-2,4-difluorophenylalanine is primarily utilized in solid-phase peptide synthesis. The Boc protecting group allows for selective deprotection during the synthesis process, facilitating the incorporation of this amino acid into peptides. This method is crucial for producing complex peptides with specific sequences and functional properties.

Applications in Drug Design : The incorporation of N-(Boc)-2,4-difluorophenylalanine into peptides can enhance their biological activity and stability. Fluorinated amino acids are known to influence peptide conformation and interaction with biological targets, making them valuable tools in drug design .

Medicinal Chemistry

Biological Activity : Research indicates that compounds containing fluorinated phenylalanines can exhibit altered binding affinities with enzymes and receptors compared to their non-fluorinated counterparts. This property is essential for studying enzyme mechanisms and designing inhibitors that modulate biological activities effectively .

Chiral Amino Acid Derivatives : N-(Boc)-2,4-difluorophenylalanine serves as a building block for synthesizing chiral amino acid derivatives. These derivatives are important in pharmaceutical development due to their potential therapeutic applications.

Table 1: Comparative Analysis of Fluorinated Amino Acids

Compound NameStructure FeaturesUnique Properties
N-(Boc)-2,4-difluorophenylalanineTwo fluorines at positions 2 and 4Enhanced biochemical interactions and stability
N-Boc-L-3,5-difluorophenylalanineTwo fluorines at positions 3 and 5Different substitution pattern affects reactivity
N-(Boc)-L-phenylalanineNo fluorinationServes as a baseline for comparison

Case Study: Antibacterial Properties

Recent studies have demonstrated the self-assembly properties of Boc-protected peptides containing N-(Boc)-2,4-difluorophenylalanine. These peptides have shown promising antibacterial properties when formulated into hydrogels, highlighting their potential applications in biomedical materials .

Case Study: Dipeptidyl Peptidase Inhibitors

N-(Boc)-2,4-difluorophenylalanine has been explored as a component in developing dipeptidyl peptidase-IV inhibitors. These inhibitors are significant in treating type 2 diabetes by modulating glucose metabolism .

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Boc-2,4-difluoro-Phe with structurally related Boc-protected phenylalanine derivatives, focusing on synthesis, physicochemical properties, and applications.

N-(tert-Butoxycarbonyl)-L-phenylalanine

  • Structure : Unmodified phenylalanine with Boc protection.
  • Synthesis: Prepared via reaction of L-phenylalanine with di-tert-butyl dicarbonate (Boc₂O) in aqueous tert-butyl alcohol, yielding crystalline product (83% yield, ). Alternative methods use 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile ().
  • Key Properties: Molecular weight = 265.31 g/mol (C₁₄H₁₉NO₄), CAS 13734-34-3. Lacks fluorine, leading to lower lipophilicity (logP ~1.2) compared to fluorinated analogs.
  • Applications : Standard building block in peptide synthesis due to high stability and ease of deprotection .

N-(tert-Butoxycarbonyl)-2,4-dimethyl-L-phenylalanine

  • Structure : Phenylalanine with 2,4-dimethyl substituents.
  • Synthesis : Similar Boc protection methods as above, using 2,4-dimethyl-L-phenylalanine as the starting material.
  • Methyl groups increase steric bulk but reduce electronegativity compared to fluorine.
  • Applications : Used in studies requiring hydrophobic side chains without electronic perturbation .

N-(tert-Butoxycarbonyl)-D-2-trifluoromethylphenylalanine

  • Structure : D-enantiomer with a 2-trifluoromethyl (CF₃) substituent.
  • Synthesis : Derived from D-2-trifluoromethylphenylalanine via Boc protection; CAS 346694-78-8 ().
  • Key Properties: Molecular weight = 333.30 g/mol (C₁₅H₁₈F₃NO₄). The CF₃ group provides strong electron-withdrawing effects and enhanced metabolic resistance.
  • Applications : Valuable in chiral drug design, particularly for protease inhibitors .

N-t-Boc-DL-4-[(4-fluorophenyl)sulfonylamino]-phenylalanine

  • Structure: Features a 4-fluorophenylsulfonylamino group at the para position.
  • Synthesis: Prepared via sulfonylation of Boc-4-aminophenylalanine with 4-fluorobenzenesulfonyl chloride (quantitative yield, ).
  • Key Properties : Combines fluorine’s electronic effects with sulfonamide’s hydrogen-bonding capacity. Molecular weight = 422.43 g/mol (C₂₀H₂₂FN₂O₆S).
  • Applications: Potential use in kinase inhibitors or as a probe for protein-ligand interactions .

β,β-Difluorophenylalanine Derivatives

  • Structure : Fluorines at β-carbon (C3) rather than the aromatic ring.
  • Synthesis : Produced via Dess–Martin oxidation and reductive amination of keto acids (67% yield, ).
  • Key Properties : Fluorine at C3 alters backbone conformation and hydrogen-bonding propensity.
  • Applications : Mimics of phosphoserine in signal transduction studies .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Substituents Synthesis Yield Key Applications
Boc-2,4-difluoro-Phe C₁₄H₁₆F₂NO₄ ~300.28* 2,4-F₂ on phenyl Not reported Antimicrobial peptides, PET tracers
Boc-L-phenylalanine C₁₄H₁₉NO₄ 265.31 None 83% () Standard peptide synthesis
Boc-2,4-dimethyl-Phe C₁₆H₂₃NO₄ 293.35 2,4-(CH₃)₂ Not reported Hydrophobic peptide motifs
Boc-D-2-CF₃-Phe C₁₅H₁₈F₃NO₄ 333.30 2-CF₃ Not reported Chiral drug candidates
N-t-Boc-DL-4-[(4-FPh)SO₂NH]-Phe C₂₀H₂₂FN₂O₆S 422.43 4-(4-FPh)SO₂NH Quantitative Kinase inhibitors, structural probes
β,β-Difluoro-Phe derivatives Varies Varies β-F₂ 67% () Conformational studies, enzyme mimics

*Estimated based on analogous structures.

Biological Activity

N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine (Boc-DFPA) is a derivative of the amino acid phenylalanine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms at the 2 and 4 positions of the phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development and synthesis of complex organic molecules. This article explores the biological activity of Boc-DFPA, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

Boc-DFPA is synthesized by protecting the amino group of 2,4-difluorophenylalanine with a Boc group. The fluorine atoms enhance the compound's lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical applications. The general structure can be represented as follows:

Boc DFPA=C15H18F2N2O4\text{Boc DFPA}=\text{C}_15\text{H}_{18}\text{F}_2\text{N}_2\text{O}_4

Target of Action

Boc-DFPA may exhibit antibacterial properties similar to other compounds with structural similarities. The presence of fluorine atoms can influence the interaction with bacterial enzymes or metabolic pathways, potentially disrupting their function.

Mode of Action

Research suggests that related compounds can undergo nucleophilic substitution reactions, which may be facilitated by intramolecular hydrogen bonding. This mechanism is crucial for understanding how Boc-DFPA could interact with biological targets.

Pharmacokinetics

Studies on related compounds indicate that Boc-DFPA may have favorable pharmacokinetic properties, including high gastrointestinal absorption and blood-brain barrier permeability. These characteristics are essential for therapeutic efficacy and bioavailability in clinical settings.

Antimicrobial Activity

Several studies have explored the antimicrobial potential of Boc-DFPA and its analogs. For example, derivatives with similar structural features have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Table 1: Antimicrobial Activity of Similar Compounds

Compound NameMinimum Inhibitory Concentration (MIC)Target Pathogen
Compound A4 μg/mLMRSA
Compound B8 μg/mLClostridium difficile
Boc-DFPATBDTBD

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various Boc-protected amino acids, including Boc-DFPA. The results indicated that compounds with fluorinated phenyl groups exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts.
  • Toxicity Assessments : In toxicity studies involving MCF-7 cells, certain derivatives demonstrated favorable profiles, maintaining cell viability even at concentrations significantly higher than their MIC values. This suggests a potential for safe therapeutic use .

Q & A

Q. What are the standard synthetic routes for preparing N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine, and what key reaction parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via Boc-protection of 2,4-difluorophenylalanine. A common approach involves reacting 2,4-difluorophenylalanine with di-tert-butyl dicarbonate (Boc₂O) in a 1,4-dioxane/water solvent system under basic conditions (e.g., NaOH). For example, similar Boc-protected phenylalanine derivatives (e.g., Boc-4-iodophenylalanine) are synthesized with yields of ~73% using Boc₂O and NaOH in dioxane/water . Key parameters include:
  • pH control : Maintain alkaline conditions (pH ~8–9) to ensure efficient Boc activation.
  • Solvent ratio : Optimize dioxane/water ratio (e.g., 4:1) to balance solubility and reactivity.
  • Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is recommended .

Q. How is the structure and purity of this compound verified?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirm Boc-group integration (e.g., tert-butyl singlet at δ ~1.4 ppm) and fluorine substitution patterns (e.g., aromatic splitting from 2,4-difluoro groups) .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients. For example, Boc-4-boronophenylalanine derivatives are analyzed with retention times calibrated against standards .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ for C₁₄H₁₆F₂NO₄: expected m/z ~308.1) .

Advanced Research Questions

Q. How can this compound be incorporated into peptide chains while preserving stereochemistry?

  • Methodological Answer : The Boc group serves as a temporary amine protector during solid-phase peptide synthesis (SPPS). Key steps:
  • Coupling : Use carbodiimide reagents (e.g., EDC/HOBt) in dichloromethane (DCM) or DMF to activate the carboxylic acid. For example, Boc-4-fluorophenylalanine reacts with 4-hydroxypiperidine via EDC/HOBt to form amides with >90% coupling efficiency .
  • Deprotection : Remove the Boc group with 4M HCl in dioxane (1–2 hours, 0°C to room temperature) .
  • Stereochemical integrity : Monitor via circular dichroism (CD) or chiral HPLC to ensure no racemization during coupling/deprotection .

Q. What strategies mitigate instability of the Boc group during acidic or basic reaction conditions in downstream applications?

  • Methodological Answer :
  • Acid Sensitivity : Avoid prolonged exposure to strong acids (e.g., TFA). Use milder deprotection agents like HCl/dioxane for controlled removal .
  • Base Sensitivity : In alkaline conditions (e.g., peptide coupling), minimize reaction time (<2 hours) and use buffered systems (e.g., NaHCO₃) to prevent Boc cleavage .
  • Thermal Stability : Store the compound at –20°C under inert gas (N₂/Ar) to prevent degradation .

Q. How is this compound utilized in synthesizing boronated amino acids for neutron capture therapy?

  • Methodological Answer : The compound serves as a precursor for boronated phenylalanine derivatives. For example:
  • Suzuki-Miyaura Coupling : React Boc-protected 2,4-difluorophenylalanine with pinacol boronate esters under Pd catalysis. Optimize conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to attach ¹⁰B-enriched boron groups for neutron capture agents .
  • Purification : Isolate the boronated product via ion-exchange chromatography, achieving ~47% yield and >99% purity (validated by ¹H NMR and HPLC) .

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